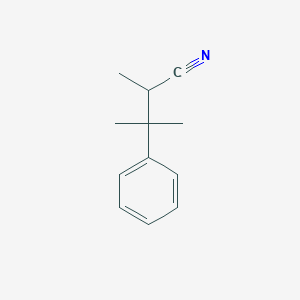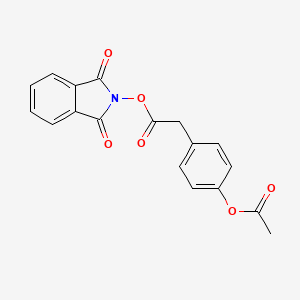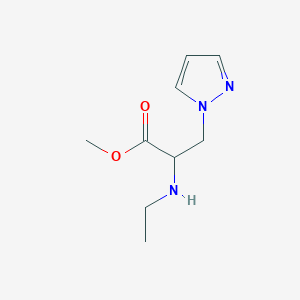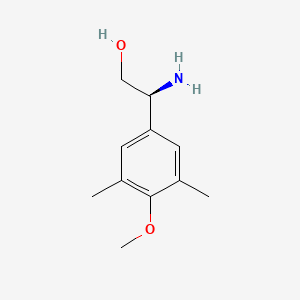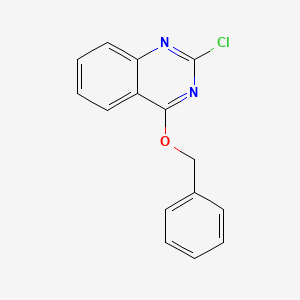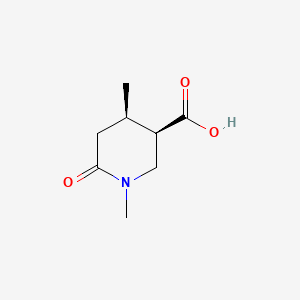
rac-(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid: is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique piperidine ring structure, which includes two methyl groups and a carboxylic acid functional group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid typically involves the use of starting materials such as piperidine derivatives. One common method includes the alkylation of piperidine with methyl groups followed by oxidation to introduce the ketone functionality. The carboxylic acid group can be introduced through carboxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: rac-(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted piperidine compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, rac-(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand for receptor studies or as a probe in biochemical assays.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or modulators of biological pathways, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and material science.
Mécanisme D'action
The mechanism of action of rac-(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid
Comparison: Compared to these similar compounds, rac-(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid is unique due to its specific functional groups and stereochemistry
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
(3R,4R)-1,4-dimethyl-6-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-5-3-7(10)9(2)4-6(5)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)/t5-,6+/m1/s1 |
Clé InChI |
OPBUMUXZVDXWLV-RITPCOANSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)N(C[C@@H]1C(=O)O)C |
SMILES canonique |
CC1CC(=O)N(CC1C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


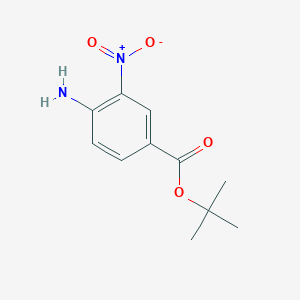

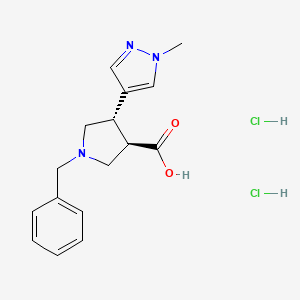
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)
